8-Nitro-4-chromanone

説明

BenchChem offers high-quality 8-Nitro-4-chromanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nitro-4-chromanone including the price, delivery time, and more detailed information at info@benchchem.com.

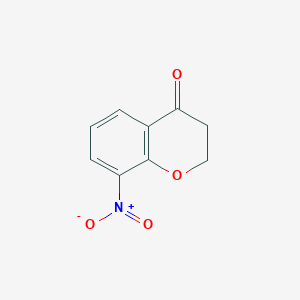

Structure

3D Structure

特性

IUPAC Name |

8-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKEUBEHSMVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595551 | |

| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-49-9 | |

| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 8-Nitro-4-chromanone for Advanced Research Applications

Executive Summary: 8-Nitro-4-chromanone is a substituted oxygen-containing heterocyclic compound built upon the chroman-4-one framework. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2][3] The introduction of a nitro group at the 8-position significantly modulates the electronic properties and reactivity of the core structure, positioning 8-nitro-4-chromanone as a versatile and valuable intermediate for the synthesis of novel pharmaceutical agents and functional materials.[4][5] This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and potential applications, with a focus on providing actionable insights for researchers in organic synthesis and drug development.

The 4-Chromanone Scaffold: A Foundation of Biological Significance

The 4-chromanone (2,3-dihydro-1-benzopyran-4-one) core is a fundamental structural motif found in numerous natural products, particularly flavonoids, and synthetic compounds.[2][6] Molecules incorporating this scaffold exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[1][2][7] The non-planar, saturated heterocyclic ring imparts specific conformational constraints that can be advantageous for targeted molecular interactions. The strategic placement of substituents, such as the electron-withdrawing nitro group in 8-nitro-4-chromanone, provides a powerful tool for fine-tuning biological activity and directing synthetic transformations.

Physicochemical and Spectroscopic Profile

A precise understanding of the physical and spectral properties of 8-nitro-4-chromanone is fundamental for its application in research and development.

Table 1: Core Physicochemical Properties of 8-Nitro-4-chromanone

| Property | Value | Source(s) |

| CAS Number | 90322-49-9 | [8][9] |

| Molecular Formula | C₉H₇NO₄ | [4] |

| Molecular Weight | 193.16 g/mol | [5] |

| MDL Number | MFCD09744048 | [4][9] |

| Appearance | White to off-white solid (predicted) | [5] |

| Storage | Room temperature | [4] |

Spectroscopic Characterization (Predictive Analysis)

While specific experimental spectra for 8-nitro-4-chromanone are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and the extensive database of related chromanone structures.[10][11]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the aromatic ring will appear in the downfield region (approx. δ 7.5-8.2 ppm), with their chemical shifts and coupling patterns influenced by the ortho-directing ether oxygen and the meta-directing, strongly deshielding nitro group. The two methylene groups of the pyranone ring will manifest as two triplets in the aliphatic region. The protons at C2 (adjacent to the ether oxygen) are expected around δ 4.6-4.8 ppm, while the protons at C3 (alpha to the carbonyl) should appear further upfield, around δ 2.8-3.0 ppm.

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the carbonyl carbon (C4) in the highly deshielded region (approx. δ 190-195 ppm). The six aromatic carbons will resonate between δ 115-160 ppm, with the carbon bearing the nitro group (C8) and those ortho/para to it showing significant shifts. The aliphatic carbons, C2 and C3, will be found upfield, typically around δ 65-75 ppm and δ 40-50 ppm, respectively.

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1680-1695 cm⁻¹ is characteristic of the conjugated aryl ketone.

-

NO₂ Stretches: Two prominent bands are expected for the nitro group: an asymmetric stretch near 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.

-

C-O-C Stretch: A distinct band for the aryl-alkyl ether linkage will appear in the 1200-1280 cm⁻¹ region.

-

Aromatic C-H & C=C: Absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹, while aromatic C=C skeletal vibrations will appear in the 1450-1600 cm⁻¹ range.

Synthesis and Mechanistic Considerations

The synthesis of 8-nitro-4-chromanone can be approached through established methods for chromanone ring formation, beginning with appropriately substituted precursors. A common and effective strategy involves the intramolecular cyclization of a 3-(aryloxy)propanoic acid derivative.

Proposed Synthetic Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is based on a well-established pathway for 4-chromanone synthesis, adapted for the 8-nitro derivative. The causality behind this choice lies in its reliability and the commercial availability of the starting materials.

Step 1: Michael Addition

-

Reactants: 2-Nitrophenol and acrylonitrile.

-

Procedure: To a solution of 2-nitrophenol in a suitable solvent like tert-butanol, add a catalytic amount of a base (e.g., potassium carbonate). Add acrylonitrile dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Causality: The phenoxide, generated in situ by the base, acts as a nucleophile in a Michael 1,4-addition to the electron-deficient double bond of acrylonitrile. This efficiently forms the C-O bond and introduces the three-carbon chain required for cyclization.

-

Workup: After cooling, the reaction is quenched, extracted, and the resulting 3-(2-nitrophenoxy)propanenitrile is purified.

Step 2: Hydrolysis and Cyclization

-

Reactant: 3-(2-Nitrophenoxy)propanenitrile.

-

Procedure: The nitrile is first hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. The resulting 3-(2-nitrophenoxy)propanoic acid is then treated with a strong dehydrating acid, such as polyphosphoric acid (PPA) or triflic acid, and heated.

-

Causality: PPA serves as both a solvent and a powerful catalyst for intramolecular Friedel-Crafts acylation. The carboxylic acid is activated, and the electron-rich aromatic ring attacks the activated carbonyl, leading to electrophilic aromatic substitution and ring closure to form the 6-membered ketone ring. The nitro group at the 2-position of the phenoxy starting material ensures the final product is the 8-nitro isomer.

-

Workup: The reaction mixture is carefully poured into ice water, and the precipitated solid is filtered, washed, and purified by recrystallization or column chromatography to yield 8-nitro-4-chromanone.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 8-Nitro-4-chromanone.

Chemical Reactivity: A Hub for Derivatization

The reactivity of 8-nitro-4-chromanone is dominated by its nitro and ketone functionalities, making it a powerful precursor for a diverse range of derivatives.

Reduction of the Nitro Group: A Gateway to Novel Amines

The most synthetically valuable transformation of 8-nitro-4-chromanone is the reduction of its nitro group to an amine, yielding 8-amino-4-chromanone. This product is a key building block for introducing further complexity via N-acylation, N-alkylation, diazotization, or sulfonylation reactions.

Trusted Protocol: Catalytic Hydrogenation

-

Rationale: This method is often preferred due to its high efficiency, clean reaction profile, and mild conditions, which preserve the ketone functionality.

-

Reagents: 8-Nitro-4-chromanone, Palladium on Carbon (10% Pd/C), Hydrogen gas (H₂), and a solvent such as ethanol or ethyl acetate.

-

Procedure:

-

Dissolve 8-nitro-4-chromanone in the chosen solvent in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the vessel with nitrogen, then introduce hydrogen gas (from a balloon or a pressurized system).

-

Stir the reaction vigorously at room temperature until hydrogen uptake ceases or TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to yield 8-amino-4-chromanone, which can be purified further if necessary.

-

-

Self-Validation: The reaction's endpoint can be precisely determined by monitoring the disappearance of the starting material via TLC or by observing the cessation of H₂ consumption. The purity of the resulting amine can be readily confirmed by NMR and mass spectrometry.

Alternative Reduction Methods:

-

Metal/Acid Systems (e.g., Sn/HCl, Fe/HCl): These are robust and inexpensive methods but require strongly acidic conditions and a more involved aqueous workup to remove metal salts.

-

Transfer Hydrogenation (e.g., Ammonium Formate/Pd-C): This avoids the need for pressurized hydrogen gas, offering a safer alternative for standard laboratory setups.[12][13][14][15][16]

Caption: Key reduction pathway and subsequent derivatization potential.

Applications in Medicinal Chemistry and Drug Development

8-Nitro-4-chromanone is not just a synthetic intermediate but a strategic starting point for creating compounds with therapeutic potential.[4]

-

Scaffold for Bioactive Molecules: As a building block, it allows for the introduction of the 4-chromanone core into larger, more complex molecules. The nitro group's reduction to an amine provides a critical handle for diversification.[4]

-

Anticancer and Antimicrobial Research: The nitro group itself is a known pharmacophore in many antimicrobial and anticancer drugs, where its bioreduction under hypoxic conditions (common in tumors and anaerobic bacteria) can lead to cytotoxic reactive species.[17][18][19] While the direct activity of 8-nitro-4-chromanone is not extensively documented, it serves as an excellent candidate for screening and as a precursor for analogs.

-

Development of Flavonoid Analogs: It is an ideal starting material for synthesizing analogs of naturally occurring flavonoids, which are known for their antioxidant and anti-inflammatory properties.[4] The 8-amino derivative can be modified to mimic the substitution patterns of potent natural products.

Conclusion

8-Nitro-4-chromanone is a high-value chemical entity characterized by the fusion of the biologically significant 4-chromanone scaffold and the synthetically versatile nitro group. Its well-defined reactivity, particularly the facile reduction of the nitro group, establishes it as a cornerstone intermediate for constructing diverse molecular libraries. For researchers and scientists in drug development, 8-nitro-4-chromanone offers a reliable and strategic entry point to novel chemical matter with high potential for pharmacological activity.

References

-

Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. RSC Publishing. [Link]

-

C–H activation reactions of nitroarenes: current status and outlook. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Reactions of nitroarenes with nucleophiles proceeding via nucleophilic addition. ResearchGate. [Link]

-

Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

-

Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega via PMC. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

-

Chroman-4-one analogs exhibiting antileishmanial activity. ResearchGate. [Link]

-

8-Nitro-4-chromanone Product Description. MySkinRecipes. [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. Semantic Scholar. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

-

First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity. ResearchGate. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed. [Link]

-

Chromanone Information. PubChem. [Link]

-

Electronic Supporting Information (ESI) for Catalysis Science & Technology. The Royal Society of Chemistry. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

-

Dataset Search. NFDI4Chem Search Service. [Link]

-

Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. MDPI. [Link]

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]

-

Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering. MDPI. [Link]

-

Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. ResearchGate. [Link]

-

Reduction of 4-nitrophenol catalyzed by nitroreductase. ResearchGate. [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 8-Nitro-4-chromanone [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 8-Nitro-4-chromanone | 90322-49-9 [chemicalbook.com]

- 9. 90322-49-9 Cas No. | 8-Nitro-4-chromanone | Matrix Scientific [matrixscientific.com]

- 10. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Chromanone(491-37-2) 1H NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. svedbergopen.com [svedbergopen.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Nitro-4-chromanone: Structure, Synthesis, and Medicinal Chemistry Potential

This guide provides an in-depth exploration of 8-Nitro-4-chromanone, a heterocyclic building block with significant potential in medicinal chemistry. We will dissect its molecular architecture, outline a robust synthetic pathway, provide a predictive guide to its spectroscopic characterization, and discuss its applications for researchers, scientists, and drug development professionals. The chroman-4-one framework is a privileged structure, serving as the core of numerous bioactive compounds, and the introduction of a nitro group at the 8-position imparts unique electronic properties that can be strategically exploited in drug design.[1][2][3]

Molecular Structure and Physicochemical Profile

8-Nitro-4-chromanone (CAS No. 90322-49-9) is a derivative of chroman-4-one, which consists of a dihydropyran ring fused to a benzene ring.[4][5] The "4-one" designation indicates a carbonyl group at the fourth position of the heterocyclic ring. The key feature of this molecule is the nitro group (NO₂) substituted at the 8-position of the aromatic ring.

The molecular formula is C₉H₇NO₄, with a molecular weight of approximately 193.16 g/mol .[4][5] The presence of the strongly electron-withdrawing nitro group and the carbonyl group significantly influences the electron density distribution across the molecule. This electronic profile is critical to its reactivity and its potential interactions with biological targets. The nitro group, being a powerful deactivating group, profoundly affects the aromatic system's susceptibility to electrophilic substitution while potentially activating it for nucleophilic attack under specific conditions.[6]

Caption: Molecular structure of 8-Nitro-4-chromanone with atom numbering.

Physicochemical Data Summary

The following table summarizes key quantitative data for 8-Nitro-4-chromanone.

| Property | Value | Source |

| CAS Number | 90322-49-9 | [5][7] |

| Molecular Formula | C₉H₇NO₄ | [4][5] |

| Molecular Weight | 193.16 g/mol | [5][8] |

| Topological Polar Surface Area | 72.1 Ų | [9] (Computed) |

| XLogP3-AA (Lipophilicity) | 1.5 | [9] (Computed) |

| Hydrogen Bond Donor Count | 0 | [9] (Computed) |

| Hydrogen Bond Acceptor Count | 4 | [9] (Computed) |

Synthesis and Mechanistic Considerations

The synthesis of substituted chromanones is a well-established field in organic chemistry.[3] A reliable method for preparing 8-Nitro-4-chromanone involves an intramolecular Friedel-Crafts-type acylation. This approach offers high yields and good purity, which is essential for subsequent use in drug discovery workflows.

Expertise in Action: The choice of a polyphosphoric acid (PPA) catalyst is deliberate. PPA serves as both the acidic catalyst and the reaction medium, promoting the necessary intramolecular cyclization of a precursor like 3-(2-hydroxy-3-nitrophenoxy)propanoic acid. The high viscosity and thermal stability of PPA allow the reaction to be conducted at elevated temperatures, which is often required to overcome the activation energy for the ring closure, especially with a deactivated aromatic ring.

Caption: General workflow for the synthesis of 8-Nitro-4-chromanone.

Experimental Protocol: Synthesis of 8-Nitro-4-chromanone

This protocol is a self-validating system designed for reproducibility.

-

Preparation of Precursor: To a solution of 2-hydroxy-3-nitrophenol in an appropriate solvent (e.g., ethanol/water mixture), add sodium hydroxide to form the phenoxide. Subsequently, add 3-chloropropanoic acid and heat the mixture under reflux for several hours to yield 3-(2-hydroxy-3-nitrophenoxy)propanoic acid via Williamson ether synthesis. Monitor reaction completion by TLC.

-

Acidification and Isolation: After cooling, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid precursor. Filter the solid, wash with cold water, and dry under vacuum.

-

Cyclization: Add the dried precursor (1 equivalent) to polyphosphoric acid (PPA) (approx. 10-15 times the weight of the precursor). Heat the mixture with stirring to 90-100 °C for 1-2 hours. The reaction mixture will become a homogenous, viscous solution.

-

Quenching and Precipitation: Cautiously pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude 8-Nitro-4-chromanone.

-

Purification: Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then with a cold sodium bicarbonate solution to remove any unreacted acid. The final purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using NMR, IR, and Mass Spectrometry (see Section 3).

Structural Elucidation: A Predictive Spectroscopic Guide

Authenticating the molecular structure of a synthesized compound is paramount.[10] While a definitive crystal structure provides the highest level of confirmation,[11] a combination of spectroscopic techniques is the standard for routine characterization.[12][13] Below is a guide to the expected spectroscopic data for 8-Nitro-4-chromanone, based on established principles of chemical structure and spectroscopy.

Caption: Key derivatization pathways for 8-Nitro-4-chromanone in drug discovery.

Conclusion

8-Nitro-4-chromanone is a strategically designed molecule that leverages the privileged chroman-4-one scaffold. Its unique electronic structure, governed by the powerful nitro group, makes it a valuable intermediate in organic synthesis. The predictive spectroscopic data and detailed synthetic protocol provided in this guide offer researchers a solid foundation for working with this compound. Its true potential lies in its role as a precursor to a diverse range of derivatives, particularly through the reduction of the nitro group, opening avenues for the discovery of novel therapeutics in oncology, neuropharmacology, and beyond.

References

-

MySkinRecipes. 8-Nitro-4-chromanone. [Link]

-

Patil, S. A., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate. [Link]

-

Chen, Z., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. Royal Society of Chemistry. [Link]

-

Wallén, E. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, ACS Publications. [Link]

-

PubChem. 3-Nitro-4-chromanone. National Institutes of Health. [Link]

-

Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, NIH. [Link]

-

Szumilak, M., et al. (2022). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]

-

Flores-Alamo, M., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. ResearchGate. [Link]

-

Chen, Z., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. NIH. [Link]

-

Patil, S. A., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

-

Chen, Z., et al. (2020). Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. ResearchGate. [Link]

-

PubChem. Chromanone. National Institutes of Health. [Link]

-

Al-Hussain, S. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

-

Doreswamy, B. H., et al. (2004). Crystal structure of the 4-chromanone derivative. Analytical Sciences. [Link]

-

Gross, E. Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Kumar, D., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. NIH. [Link]

-

Degtyarenko, K., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

-

Christ, M. (2019). NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. [Link]

-

UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

-

University of Colorado Boulder. Spectroscopy. [Link]

-

Bukhari, S. N. A., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]

-

Tafeenko, V. A., et al. (2025). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 8-Nitro-4-chromanone [myskinrecipes.com]

- 5. 90322-49-9 Cas No. | 8-Nitro-4-chromanone | Matrix Scientific [matrixscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. 8-Nitro-4-chromanone | 90322-49-9 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-Nitro-4-chromanone | C9H7NO4 | CID 168011335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lehigh.edu [lehigh.edu]

- 11. Crystal structure of the 4-chromanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Synthesis of 8-Nitro-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 8-nitro-4-chromanone, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document delves into the core chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this compound. Two primary synthetic strategies are explored: the intramolecular Friedel-Crafts acylation of a key precursor and the direct nitration of 4-chromanone. This guide is intended to serve as a practical resource for researchers and scientists, offering field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility.

Introduction

8-Nitro-4-chromanone is a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development. Its structure, featuring a chromanone core with a nitro group at the 8-position, allows for diverse functionalization, making it a crucial intermediate for the synthesis of various bioactive molecules and flavonoid analogs with potential therapeutic applications, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of the nitro group influences the electronic properties of the chromanone ring system, offering unique opportunities for molecular design and derivatization in drug discovery programs.

This guide will provide a detailed exploration of the most viable synthetic routes to 8-nitro-4-chromanone, with a focus on the underlying chemical principles and practical experimental considerations.

Primary Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The most reliable and regioselective approach to the synthesis of 8-nitro-4-chromanone is through the intramolecular Friedel-Crafts acylation of 3-(2-nitrophenoxy)propanoic acid. This strategy ensures the precise placement of the nitro group at the desired 8-position of the chromanone ring. The overall synthesis can be conceptually broken down into two key stages: the synthesis of the precursor, 3-(2-nitrophenoxy)propanoic acid, and its subsequent cyclization.

Logical Workflow for Intramolecular Friedel-Crafts Acylation Pathway

Caption: Mechanism of Williamson ether synthesis for the preparation of the precursor.

Experimental Protocol: Synthesis of 3-(2-Nitrophenoxy)propanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenol in a suitable solvent such as ethanol or acetone.

-

Base Addition: Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution to form the corresponding 2-nitrophenoxide salt.

-

Addition of 3-Halopropanoic Acid: To the stirred solution, add an equimolar amount of 3-chloropropanoic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 2.

-

Isolation and Purification: The precipitated 3-(2-nitrophenoxy)propanoic acid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

| Parameter | Condition |

| Reactants | 2-Nitrophenol, 3-Chloropropanoic Acid |

| Base | Sodium Hydroxide or Potassium Carbonate |

| Solvent | Ethanol or Acetone |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Acidification and precipitation |

| Purification | Recrystallization |

Step 2: Intramolecular Friedel-Crafts Acylation

The cyclization of 3-(2-nitrophenoxy)propanoic acid to form 8-nitro-4-chromanone is an intramolecular Friedel-Crafts acylation. This reaction is promoted by a strong acid catalyst, which facilitates the formation of an acylium ion intermediate. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form the six-membered heterocyclic ring. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are commonly employed as the dehydrating and cyclizing agents for this transformation. [1] Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

Caption: Mechanism of intramolecular Friedel-Crafts acylation for the cyclization to 8-nitro-4-chromanone.

Experimental Protocol: Synthesis of 8-Nitro-4-chromanone

-

Reaction Setup: In a round-bottom flask, place 3-(2-nitrophenoxy)propanoic acid and add an excess of polyphosphoric acid (PPA).

-

Reaction Conditions: Heat the mixture with stirring to a temperature between 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The precipitated crude 8-nitro-4-chromanone is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate). [2][3][4][5]

Parameter Condition Reactant 3-(2-Nitrophenoxy)propanoic Acid Reagent Polyphosphoric Acid (PPA) Temperature 80-100 °C Reaction Time 2-4 hours Work-up Quenching with ice-water | Purification | Recrystallization or Column Chromatography |

Alternative Synthesis Pathway: Direct Nitration of 4-Chromanone

An alternative, though potentially less regioselective, route to 8-nitro-4-chromanone is the direct nitration of the 4-chromanone scaffold. Electrophilic aromatic substitution on the benzene ring of 4-chromanone using a standard nitrating mixture (a combination of nitric acid and sulfuric acid) can introduce a nitro group. However, this reaction is likely to yield a mixture of isomers, primarily 6-nitro-4-chromanone and 8-nitro-4-chromanone, due to the directing effects of the substituents on the aromatic ring. The separation of these isomers can be challenging. [6]

Regioselectivity in the Nitration of 4-Chromanone

The ether oxygen is an ortho-, para-director, while the carbonyl group is a meta-director. The position of nitration will be influenced by the interplay of these directing effects. Position 6 (para to the ether oxygen) and position 8 (ortho to the ether oxygen) are both activated. Therefore, a mixture of 6-nitro and 8-nitro isomers is expected. [6] Experimental Protocol: Direct Nitration of 4-Chromanone

-

Reaction Setup: In a flask cooled in an ice-salt bath, dissolve 4-chromanone in concentrated sulfuric acid.

-

Nitrating Agent Addition: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.

-

Reaction Conditions: Stir the reaction mixture at a low temperature (0-5 °C) for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated solid, which is a mixture of nitro-isomers, by vacuum filtration and wash with cold water.

-

Purification and Isomer Separation: The separation of the 6-nitro and 8-nitro isomers typically requires careful column chromatography on silica gel. The difference in polarity between the two isomers allows for their separation.

| Parameter | Condition |

| Reactant | 4-Chromanone |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Work-up | Quenching with ice-water |

| Purification | Column Chromatography for isomer separation |

Characterization of 8-Nitro-4-chromanone

The successful synthesis of 8-nitro-4-chromanone must be confirmed by spectroscopic analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons. The protons on the aromatic ring will be split into a distinct pattern due to the presence of the nitro group. The methylene protons at positions 2 and 3 will typically appear as triplets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the nine carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the carbonyl group (C=O) stretching vibration (around 1680 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro group (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (193.16 g/mol ).

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of 8-nitro-4-chromanone. The intramolecular Friedel-Crafts acylation of 3-(2-nitrophenoxy)propanoic acid stands out as the more strategic and regioselective method, ensuring the desired 8-nitro substitution pattern. The direct nitration of 4-chromanone presents a more convergent but less selective alternative, necessitating careful purification to isolate the target isomer. The provided experimental protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important heterocyclic building block for applications in drug discovery and medicinal chemistry.

References

-

MySkinRecipes. 8-Nitro-4-chromanone. [Link]

-

PrepChem. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]

-

University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]

-

Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(32), 19587-19597. [Link]

-

Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. [Link]

-

P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. Indian Journal of Chemistry - Section B. [Link]

-

Stenutz, R. 3-(2-nitrophenyl)propanoic acid. [Link]

-

. What is the background and overview of 3-Amino-3-(2-nitrophenyl)propanoic acid?[Link]

-

Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6537-6549. [Link]

-

MySkinRecipes. 8-Nitro-4-chromanone. [Link]

-

National Center for Biotechnology Information. 3-(2-Nitrophenyl)propionic acid. PubChem Compound Database. [Link]

-

Reddy, K. R., & Sreenivasulu, N. (2007). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 12(11), 2465-2471. [Link]

-

Li, W., & Fuchs, P. L. (2003). Polyphosphoric Acid Trimethylsilyl Ester Promoted Intramolecular Acylation of an Olefin by a Carboxylic Acid: Convenient Construction of C-18-Functionalized Δ14-Hecogenin Acetate. Organic Letters, 5(22), 4061-4064. [Link]

-

ResearchGate. Intramolecular Friedel-Crafts acylation. [Link]

-

Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

-

CUNY. Purification by Recrystallization. [Link]

-

EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]

-

University of California, Irvine. Recrystallization and Crystallization. [Link]

-

Pytskii, I. S., Kuznetsova, E. S., & Buryak, A. K. (2023). Express Search and Characterization of Nitro Compounds via Visualization Mass Spectrometry. Russian Journal of Physical Chemistry A, 97(11), 1655-1659. [Link]

-

Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. [Link]

-

Kwiecień, H., & Szychowska, A. (2009). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Arkivoc, 2009(11), 130-142. [Link]

- Google Patents.

-

Khoshnavazi, R., Bahrami, L., & Havasi, F. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Advances, 6(106), 104689-104702. [Link]

-

Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]

-

Ludwig, M., et al. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Wellcome Open Research, 7, 243. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]

- Google Patents.

-

PubMed. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 63-71. [Link]

-

ResearchGate. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. [Link]

-

Organic Syntheses. Acetophenone, m-nitro-. [Link]

Sources

- 1. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How To [chem.rochester.edu]

- 3. longdom.org [longdom.org]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Nitro-4-chromanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 8-Nitro-4-chromanone is a heterocyclic organic compound featuring a chromanone backbone substituted with a nitro group at the 8-position. This guide provides a comprehensive overview of its physical and chemical characteristics, a plausible synthetic route, and its potential applications in medicinal chemistry and drug development. While experimental data for this specific isomer is limited, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust technical resource for researchers.

Introduction: The Significance of the Chromanone Scaffold

The chroman-4-one framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The introduction of a nitro group, a potent electron-withdrawing moiety, onto the aromatic ring of the chromanone scaffold is anticipated to significantly modulate its electronic properties and, consequently, its reactivity and biological profile. This guide focuses specifically on the 8-nitro isomer, a compound of interest for the development of novel therapeutic agents.[2]

Physicochemical Properties

Direct experimental data for 8-Nitro-4-chromanone is not extensively reported in the literature. However, based on the known properties of 4-chromanone and its substituted derivatives, we can infer the following characteristics.

Table 1: Estimated Physicochemical Properties of 8-Nitro-4-chromanone

| Property | Value | Source/Rationale |

| CAS Number | 90322-49-9 | [4][5] |

| Molecular Formula | C₉H₇NO₄ | [2] |

| Molecular Weight | 193.16 g/mol | [2] |

| Appearance | Likely a pale yellow to yellow solid | Inferred from related nitroaromatic compounds. |

| Melting Point | Estimated to be in the range of 150-180 °C | Based on the melting point of 6-Nitro-4-chromanone (171-178 °C) and the influence of the nitro group position.[6] |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, acetone, and moderately soluble in alcohols like ethanol and methanol. Poorly soluble in water and nonpolar solvents like hexane. | General solubility characteristics of nitroaromatic compounds and chromanones. |

Proposed Synthesis of 8-Nitro-4-chromanone

Proposed Synthetic Workflow:

The synthesis can be envisioned to start from 2-hydroxy-3-nitrobenzaldehyde, which undergoes a condensation reaction followed by cyclization.

Figure 1: Proposed synthetic workflow for 8-Nitro-4-chromanone.

Step-by-Step Methodology (Hypothetical Protocol):

-

Starting Material: 2-Hydroxy-3-nitrobenzaldehyde.

-

Condensation: React the starting material with a suitable three-carbon synthon, such as a protected acrolein or a related vinyl ether, under basic or acidic conditions to facilitate a Michael addition or a similar condensation reaction. The choice of catalyst and solvent would be critical to optimize the yield of the intermediate.

-

Cyclization: The resulting intermediate would then be subjected to intramolecular cyclization. This can often be achieved by heating in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) or a base to promote the ring closure to the chromanone system.

-

Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography on silica gel to yield pure 8-Nitro-4-chromanone.

Causality Behind Experimental Choices: The selection of 2-hydroxy-3-nitrobenzaldehyde as the starting material is strategic as the ortho-hydroxyl group is essential for the final cyclization step to form the chromanone ring, and the nitro group is already in the desired 3-position relative to the hydroxyl group (which becomes the 8-position in the final product). The choice of an acid or base catalyst for cyclization depends on the stability of the intermediate and the desired reaction kinetics.

Spectral Characteristics (Predicted)

Direct experimental spectra for 8-Nitro-4-chromanone are not widely published. The following predictions are based on the analysis of the spectra of 4-chromanone, its substituted derivatives, and the known spectroscopic effects of the nitro group.[8][9][10]

4.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the benzene ring will appear in this region. The strong electron-withdrawing effect of the nitro group will deshield the adjacent protons, causing them to appear at a higher chemical shift. The proton at C5 is expected to be a doublet of doublets, coupled to the protons at C6 and C7. The protons at C6 and C7 will also likely appear as a triplet and a doublet of doublets, respectively.

-

Methylene Protons at C2 (δ ~4.6 ppm): These protons are adjacent to the oxygen atom and will appear as a triplet.

-

Methylene Protons at C3 (δ ~2.9 ppm): These protons are adjacent to the carbonyl group and will appear as a triplet.

4.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (C4, δ ~190 ppm): The carbonyl carbon will be significantly deshielded and appear at a low field.

-

Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will resonate in this region. The carbon bearing the nitro group (C8) and the carbon ortho to it (C8a) will be significantly influenced by the nitro group's electron-withdrawing nature.

-

Methylene Carbon (C2, δ ~67 ppm): The carbon attached to the oxygen atom.

-

Methylene Carbon (C3, δ ~37 ppm): The carbon adjacent to the carbonyl group.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ketone): A strong absorption band is expected around 1680-1700 cm⁻¹.

-

N-O Asymmetric Stretch: A strong band is anticipated in the region of 1520-1560 cm⁻¹.

-

N-O Symmetric Stretch: A strong band is expected around 1340-1380 cm⁻¹.

-

C-O-C Stretch (Ether): A band in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

4.4. Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 193. The fragmentation pattern will likely involve the loss of small neutral molecules such as NO₂, CO, and ethylene, which is characteristic of chromanone and nitroaromatic compounds. A retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring is also a common pathway for chromanones.

Chemical Reactivity

The chemical reactivity of 8-Nitro-4-chromanone is dictated by the interplay of the electron-withdrawing nitro group and the functionalities within the chromanone scaffold.

Figure 2: Key reactivity sites of 8-Nitro-4-chromanone.

-

Reactions at the Carbonyl Group: The ketone at the 4-position is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, formation of oximes, and reactions with Grignard reagents.

-

Reactions on the Aromatic Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta positions (C5 and C7). Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.

-

Reactions involving the Nitro Group: The nitro group itself can be reduced to an amino group, which opens up a vast array of further functionalization possibilities, including diazotization and subsequent coupling reactions. This transformation is pivotal for creating libraries of analogs for structure-activity relationship (SAR) studies.

Potential Applications in Drug Development

While specific biological data for 8-Nitro-4-chromanone is scarce, the chromanone scaffold and the presence of a nitro group suggest several promising avenues for investigation in drug discovery.

-

Anticancer Activity: Many nitroaromatic compounds and chromanone derivatives have demonstrated potent anticancer properties.[3][11][12] The 8-nitro substitution could enhance this activity through various mechanisms, including the generation of reactive oxygen species or by acting as a bio-reductive prodrug.

-

Antimicrobial Agents: The chromanone core is found in many natural products with antimicrobial activity. The nitro group can also contribute to antimicrobial effects, and thus 8-Nitro-4-chromanone is a candidate for the development of new antibacterial and antifungal agents.

-

Enzyme Inhibition: Substituted chromanones have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against sirtuin 2 (SIRT2), a target for neurodegenerative diseases.[7] The 8-nitro substitution could be explored for its potential to modulate the activity of various enzymes.

Safety and Handling

As with all nitroaromatic compounds, 8-Nitro-4-chromanone should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

Conclusion

8-Nitro-4-chromanone represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide, by synthesizing available data on related compounds, provides a foundational understanding of its physicochemical properties, a viable synthetic strategy, and its potential applications. Further experimental validation of the predicted characteristics is crucial to fully unlock the potential of this intriguing molecule in the field of drug discovery and medicinal chemistry.

References

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Nitro-4-chromanone [myskinrecipes.com]

- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Nitro-4-chromanone | 90322-49-9 [chemicalbook.com]

- 5. 90322-49-9 Cas No. | 8-Nitro-4-chromanone | Matrix Scientific [matrixscientific.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Solubility Profile of 8-Nitro-4-chromanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 8-Nitro-4-chromanone, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug discovery and development, this document delves into the theoretical and practical aspects of determining the aqueous and organic solvent solubility of this molecule. We will explore the underlying physicochemical principles, present detailed experimental protocols for both kinetic and thermodynamic solubility assays, and discuss the anticipated influence of environmental factors such as pH. While specific experimental data for 8-Nitro-4-chromanone is not extensively available in public literature, this guide synthesizes information from structurally analogous compounds, including chromanone and nitroaromatic derivatives, to provide a robust predictive framework. This guide is intended to be a practical resource for researchers, enabling them to design and execute meaningful solubility studies and interpret the resulting data in the context of their research goals.

Introduction: The Significance of 8-Nitro-4-chromanone and its Solubility

8-Nitro-4-chromanone is a derivative of the chromanone scaffold, a structural motif present in a variety of biologically active compounds.[1] The introduction of a nitro group at the 8-position is expected to significantly influence its physicochemical properties, including its solubility, which is a cornerstone of its potential as a pharmaceutical intermediate or bioactive agent.[2][3] Understanding the solubility of 8-Nitro-4-chromanone is paramount for several reasons:

-

Bioavailability: For a compound to be orally bioavailable, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

-

Formulation Development: Knowledge of a compound's solubility in various solvents is essential for developing stable and effective pharmaceutical formulations, whether for oral, parenteral, or topical administration.

-

In Vitro Assay Performance: Inconsistent or poor solubility in assay buffers can lead to unreliable and misleading results in biological screening, potentially causing promising compounds to be overlooked or artifacts to be pursued.

-

Process Chemistry: Solubility data in organic solvents is critical for optimizing reaction conditions, purification strategies (such as crystallization), and overall process efficiency in the synthesis of 8-Nitro-4-chromanone and its derivatives.

This guide will provide the necessary theoretical background and practical methodologies to thoroughly characterize the solubility profile of 8-Nitro-4-chromanone.

Physicochemical Properties and Predicted Solubility Profile

While experimental data is limited, we can predict the general solubility behavior of 8-Nitro-4-chromanone based on its structure and the properties of related compounds.

Molecular Structure and Key Physicochemical Parameters

-

Molecular Formula: C₉H₇NO₄

-

Molecular Weight: 193.16 g/mol

-

Structure: A chromanone core with a nitro group at the 8-position.

The presence of the polar nitro group and the ketone functionality, combined with the relatively nonpolar aromatic ring system, suggests that 8-Nitro-4-chromanone will exhibit moderate polarity. This duality will govern its solubility in different solvent systems.

Predicted Aqueous Solubility

The aqueous solubility of 8-Nitro-4-chromanone is anticipated to be low. The chromanone core itself has limited water solubility, and while the nitro group can participate in hydrogen bonding, the overall hydrophobic character of the molecule is likely to dominate. The solubility of many compounds is highly dependent on pH.[1] For 8-Nitro-4-chromanone, the nitro group is not readily ionizable in the physiological pH range. The ketone moiety is also a very weak base. Therefore, significant changes in solubility with pH are not expected, unless the compound is unstable at certain pH values.[4]

Predicted Organic Solvent Solubility

Based on the principle of "like dissolves like," 8-Nitro-4-chromanone is expected to be more soluble in polar organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the nitro and ketone groups.

Table 1: Predicted Qualitative Solubility of 8-Nitro-4-chromanone in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | High | Strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding potential with the nitro and ketone groups. |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Ability to dissolve moderately polar compounds. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The two primary types of solubility assays relevant to drug discovery are thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the most common approach for its determination.

-

Preparation: Accurately weigh an excess amount of solid 8-Nitro-4-chromanone into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent) to the vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. A solid excess should remain visible.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of 8-Nitro-4-chromanone in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer. It is a non-equilibrium measurement that is often used in early drug discovery for high-throughput screening. Nephelometry is a common technique for this assay.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 8-Nitro-4-chromanone in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4). This creates a range of concentrations with a constant, low percentage of DMSO.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a short period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is often defined as the concentration at which the light scattering signal begins to significantly increase above the background.

Diagram 2: Workflow for Kinetic Solubility Determination by Nephelometry

Caption: Workflow for Kinetic Solubility by Nephelometry.

Influence of pH on Solubility

The solubility of ionizable compounds can be significantly affected by the pH of the medium.[5] Although 8-Nitro-4-chromanone is not strongly ionizable, subtle effects of pH on its stability and intermolecular interactions could influence its solubility. A pH-solubility profile can be generated by performing thermodynamic solubility measurements in a series of buffers across a relevant pH range (e.g., pH 2 to 10).

Data Interpretation and Troubleshooting

-

Discrepancies between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the rapid precipitation from a supersaturated solution in the kinetic assay may not reach true equilibrium.

-

Compound Instability: If 8-Nitro-4-chromanone is unstable in certain solvents or at specific pH values, this can lead to an overestimation of solubility as the compound degrades into more soluble species. It is crucial to assess compound stability in parallel with solubility measurements.

-

Solid-State Form: The crystalline form (polymorph) of the solid material used for thermodynamic solubility measurements can impact the results. Amorphous material is generally more soluble than a stable crystalline form.

Conclusion

The solubility of 8-Nitro-4-chromanone is a critical parameter that will influence its utility in pharmaceutical and chemical research. This guide has provided a framework for understanding and experimentally determining its solubility profile. By employing the detailed protocols for thermodynamic and kinetic solubility assays, researchers can generate the high-quality data needed to make informed decisions in drug discovery and development. While specific experimental values for this compound are yet to be widely published, the principles and methodologies outlined herein provide a clear path forward for its comprehensive characterization.

References

-

Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

-

Chem-Impex. (n.d.). 6-Nitro-4-chromanone. Retrieved from [Link]

-

MDPI. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. [Link]

-

MySkinRecipes. (n.d.). 8-Nitro-4-chromanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chromanone. PubChem Compound Summary for CID 68110. Retrieved from [Link]

-

RSC Publishing. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]

Sources

A Guide to the Spectroscopic Characterization of 8-Nitro-4-chromanone

This technical guide provides an in-depth analysis of the spectroscopic data for 8-Nitro-4-chromanone, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of how to confirm the structure and purity of this molecule using modern spectroscopic techniques. We will explore the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, grounded in established chemical principles.

Molecular Structure and Spectroscopic Implications

8-Nitro-4-chromanone possesses a rigid chromanone core with two key functional groups that define its spectroscopic signature: a ketone (carbonyl group) at the 4-position and a strongly electron-withdrawing nitro group (-NO₂) at the 8-position of the aromatic ring. The molecular formula is C₉H₇NO₄, and its molar mass is 193.16 g/mol .

The placement of the nitro group ortho to the ether oxygen dramatically influences the electronic environment of the aromatic ring, which is a key feature we expect to observe in the NMR spectrum. Similarly, the carbonyl and nitro groups will produce strong, characteristic signals in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound and offers structural clues through its fragmentation patterns.[4][5]

Expected Data for 8-Nitro-4-chromanone:

-

Molecular Ion (M⁺•): For 8-Nitro-4-chromanone, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 193. The presence of an odd number of nitrogen atoms (one) results in a molecular ion with an odd nominal mass, consistent with the Nitrogen Rule.

-

High-Resolution MS (HRMS): HRMS would confirm the elemental composition. For [M+H]⁺ (C₉H₈NO₄), the calculated exact mass is 194.0448.

Fragmentation Pathway:

The fragmentation of 8-Nitro-4-chromanone under electron ionization (EI) is governed by the stability of the resulting fragments. Key fragmentation processes include:

-

Loss of NO₂: A common fragmentation for aromatic nitro compounds is the loss of the nitro group (mass of 46), leading to a fragment at m/z 147.[6]

-

Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo a characteristic RDA cleavage, breaking the C-C and C-O bonds of the dihydropyrone ring. This would lead to the expulsion of ethylene (C₂H₄, mass 28), resulting in a fragment at m/z 165.

-

Carbonyl Group Fragmentation: Cleavage adjacent to the carbonyl group (α-cleavage) can lead to the loss of CO (mass 28), producing a fragment at m/z 165.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9][10]

Key IR Absorptions for 8-Nitro-4-chromanone:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~3100-3000 | Aromatic C-H Stretch | Medium | Characteristic of the C-H bonds on the benzene ring.[11] |

| ~2900 | Aliphatic C-H Stretch | Medium | Arises from the two methylene (-CH₂-) groups in the heterocyclic ring.[11] |

| ~1685 | C=O (Ketone) Stretch | Strong | This is a very strong and sharp absorption, characteristic of an aryl ketone.[10] |

| ~1600, ~1470 | Aromatic C=C Stretch | Medium | These absorptions are typical for the benzene ring.[11] |

| ~1525, ~1350 | N-O Asymmetric & Symmetric Stretch | Strong | These two strong absorptions are the most definitive evidence for the presence of the nitro group.[12] |

| ~1250 | Aryl-O-C (Ether) Stretch | Strong | Represents the stretching of the ether linkage within the chromanone core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For 8-Nitro-4-chromanone, we expect to see signals for three aromatic protons and four aliphatic protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Rationale |

| ~8.1 | dd | ~8.0, 1.5 | 1H | H-7 | Downfield shift due to being ortho to the electron-withdrawing NO₂ group. |

| ~7.8 | dd | ~8.0, 1.5 | 1H | H-5 | Downfield shift due to being ortho to the carbonyl group. |

| ~7.2 | t | ~8.0 | 1H | H-6 | Shielded relative to H-5 and H-7, appearing as a triplet due to coupling with both neighbors. |

| ~4.6 | t | ~6.5 | 2H | H-2 (-OCH₂-) | Protons on the carbon adjacent to the ether oxygen are deshielded. Appears as a triplet from coupling to H-3 protons.[13] |

| ~2.9 | t | ~6.5 | 2H | H-3 (-CH₂CO-) | Protons on the carbon adjacent to the carbonyl group are deshielded, but less so than H-2. Appears as a triplet from coupling to H-2.[13] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[14][15] 8-Nitro-4-chromanone has 9 carbon atoms, and due to molecular symmetry, all 9 are expected to be unique.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | C-4 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield.[13] |

| ~160 | C-8a | Quaternary carbon attached to the ether oxygen. |

| ~145 | C-8 | Quaternary carbon attached to the nitro group, significantly deshielded. |

| ~136 | C-6 | Aromatic CH carbon. |

| ~128 | C-5 | Aromatic CH carbon, influenced by the adjacent carbonyl group. |

| ~125 | C-7 | Aromatic CH carbon, influenced by the adjacent nitro group. |

| ~120 | C-4a | Quaternary aromatic carbon. |

| ~67 | C-2 | Aliphatic carbon adjacent to the ether oxygen.[13] |

| ~37 | C-3 | Aliphatic carbon adjacent to the carbonyl group.[13] |

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a synthesized compound is a holistic process. No single technique provides all the information. The logical flow of analysis validates the structure at each step.

Caption: Workflow for the spectroscopic elucidation of 8-Nitro-4-chromanone.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.

Mass Spectrometry (High-Resolution)

-

Sample Preparation: Accurately weigh (~1 mg) of 8-Nitro-4-chromanone and dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate cluster ions) to ensure high mass accuracy.

-

Method Setup: Set up an electrospray ionization (ESI) source in positive ion mode. Infuse the sample at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 (FWHM).

-

Analysis: Process the spectrum to find the monoisotopic mass of the [M+H]⁺ ion. Compare the measured exact mass to the theoretical mass for C₉H₈NO₄ to confirm the elemental composition within a 5 ppm error tolerance.

FT-IR Spectroscopy (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropanol. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid 8-Nitro-4-chromanone powder directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary. Label the major peaks corresponding to the key functional groups.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of 8-Nitro-4-chromanone in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data (FID). Phase the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals and analyze the multiplicities. Pick and label the peaks in both spectra.

References

-

O'Callaghan, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available at: [Link]

-

Gomes, M. N., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]

-

Wang, W., et al. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics. Available at: [Link]

-

ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Available at: [Link]

-

The Royal Society of Chemistry. (2021). Electronic Supporting Information (ESI). Available at: [Link]

-

Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available at: [Link]

-

Sharma, P., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ali, A. A. A. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

Palacký, J. (n.d.). Table of Characteristic IR Absorptions. University of Chemistry and Technology, Prague. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

-

Zhang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Mass Spectrometry. Available at: [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-